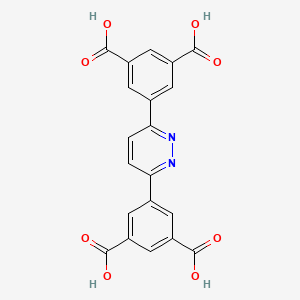
5,5'-(Pyridazine-3,6-diyl)diisophthalic acid
Vue d'ensemble
Description
5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is a rigid bridging-type tetracarboxylic acid molecule containing two isophthalic acid moieties and one pyridine spacer . It is used as a linker for Metal Organic Frameworks (MOFs) in applications of iron detection and selective adsorption of carbon dioxide .
Chemical Reactions Analysis
5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is used in the synthesis of MOFs. For example, it is used in the synthesis of Ln-metal–organic framework (Ln-MOF) materials and Zn (II) metal–organic framework (MOF) .Applications De Recherche Scientifique
Application in Metal-Organic Frameworks
5,5'-(Pyridazine-3,6-diyl)diisophthalic acid is used in the synthesis of metal-organic frameworks (MOFs). For example, NbO-type Zn2+-based MOFs have been synthesized using similar tetracarboxylate ligands with pyridazine moieties as organic linkers. These MOFs, embedded with red-emitting cationic units, are evaluated as potential ratiometric temperature probes due to their temperature-responsive luminescence, demonstrating wide sensing temperature ranges and high relative sensitivities (Wang et al., 2021).
Enhancing Acetylene Adsorption
In another study, replacing the benzene spacer in organic linkers with nitrogen-containing heterocyclic rings, including pyridazine, led to the formation of MOFs with exceptionally high acetylene sorption capacities. This highlights the potential of rationally arranging nitrogen sites to improve gas uptake, offering insights for the design of porous MOFs with high storage capacities (Song et al., 2016).
In Synthesis of Condensed Pyridazinones
The compound also finds use in the synthesis of condensed pyridazinones, a process crucial in creating various derivatives with potential pharmaceutical applications. For instance, pyridazinyl-5-carbonitriles have been prepared and used as building blocks in the synthesis of thieno[3,4-d]pyridazinones, phthalazines, and other derivatives (Al-Awadhi et al., 1995).
Microwave-assisted Synthesis
The versatility of this compound is further demonstrated in microwave-assisted syntheses, where its derivatives are used to expedite the production of compounds like 3,6-di(pyridin-2-yl)pyridazines. This method provides an alternative route for synthesizing substituted pyridazines (Hoogenboom et al., 2006).
Use in Catalytic Activity and Photoluminescence
It has also been employed in the creation of d(10) coordination polymers, which exhibit improved catalytic activity and photoluminescence properties. These polymers, constructed using tetracarboxylic acid incorporating triazole groups, show promise in synthesizing heterocyclic compounds (Wang et al., 2016).
Mécanisme D'action
Target of Action
5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is a rigid bridging-type tetracarboxylic acid molecule . It primarily targets Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis .
Mode of Action
This compound acts as a linker in the formation of MOFs . It contains two isophthalic acid moieties and one pyridine spacer . These structural features allow it to bridge metal ions or clusters, facilitating the formation of the framework structure .
Biochemical Pathways
Mofs synthesized using this compound have been shown to selectively adsorb carbon dioxide . This suggests that the compound may play a role in carbon capture and storage processes.
Pharmacokinetics
Given its use in the synthesis of mofs, it is likely that its bioavailability is influenced by factors such as solubility and stability .
Result of Action
The primary result of the action of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid is the formation of MOFs . These MOFs have been shown to selectively adsorb carbon dioxide , suggesting potential applications in environmental remediation.
Action Environment
The action of 5,5’-(Pyridazine-3,6-diyl)diisophthalic acid can be influenced by various environmental factors. For instance, the solubility of the compound can affect its ability to form MOFs . Additionally, the stability of the resulting MOFs can be influenced by factors such as temperature and pH .
Propriétés
IUPAC Name |
5-[6-(3,5-dicarboxyphenyl)pyridazin-3-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c23-17(24)11-3-9(4-12(7-11)18(25)26)15-1-2-16(22-21-15)10-5-13(19(27)28)8-14(6-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGUDOOVNHZMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




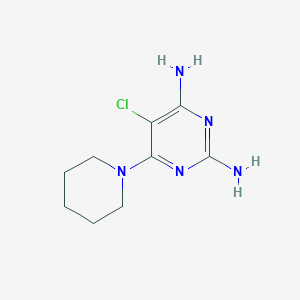

![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate](/img/structure/B3324073.png)
![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B3324080.png)
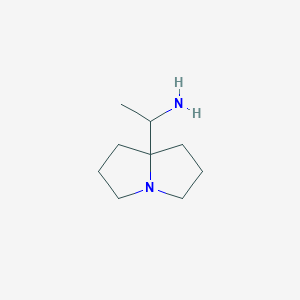
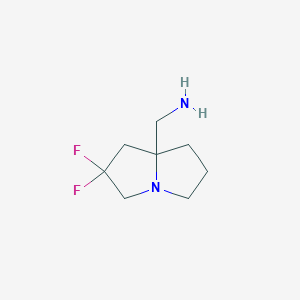
![(R)-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B3324108.png)
![N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B3324111.png)

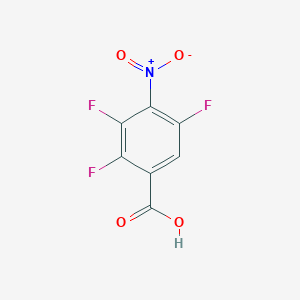
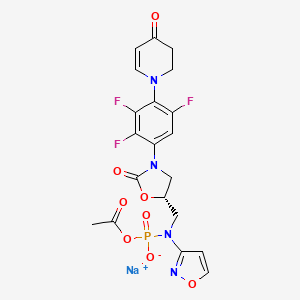

![1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B3324147.png)